Melarsonyl dipotassium
Description
Melarsonyl (dipotassium), also known as melarsonyl potassium salt or Trimelarsen, is an organoarsenic compound with the chemical formula C₁₃H₁₁AsN₆O₄S₂·ClH and a molecular weight of 532.54 g/mol . It is primarily used as an anthelmintic agent, exhibiting potent inhibitory activity against parasitic infections. The compound is characterized by its arsenic-containing core, which disrupts parasitic metabolism. Toxicity studies indicate it is a human skin irritant and emits toxic potassium oxide (K₂O) fumes upon decomposition .
Properties
Molecular Formula |
C13H11AsK2N6O4S2 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
dipotassium;2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4,5-dicarboxylate |
InChI |
InChI=1S/C13H13AsN6O4S2.2K/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24;;/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20);;/q;2*+1/p-2 |
InChI Key |
PHCMFHVCRUCADN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of melarsonyl (dipotassium) involves the reaction of melarsonic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the complete formation of the dipotassium salt . The reaction can be represented as follows:
Melarsonic acid+2KOH→Melarsonyl (dipotassium)+2H2O
Industrial Production Methods
Industrial production of melarsonyl (dipotassium) follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Melarsonyl (dipotassium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form melarsonic acid.
Reduction: Reduction reactions can convert melarsonyl (dipotassium) back to its parent melarsonic acid.
Substitution: The compound can undergo substitution reactions where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace potassium ions.
Major Products Formed
Oxidation: Melarsonic acid.
Reduction: Melarsonic acid.
Substitution: Corresponding metal salts of melarsonic acid.
Scientific Research Applications
Melarsonyl (dipotassium) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in the study of parasite biology and the development of anti-parasitic drugs.
Medicine: Investigated for its potential therapeutic effects against parasitic infections.
Industry: Utilized in the development of anti-parasitic formulations and products
Mechanism of Action
The mechanism of action of melarsonyl (dipotassium) involves its interaction with thiol-containing compounds in parasites. The compound reacts with trypanothione, a key molecule in the redox metabolism of parasites, leading to the inhibition of essential enzymatic processes and ultimately causing parasite death . This mechanism is particularly effective against trypanosomes, the causative agents of diseases such as African trypanosomiasis .
Comparison with Similar Compounds
Structural Analogs (Dipotassium Salts)
Melarsonyl (dipotassium) belongs to a broader class of dipotassium salts, which vary significantly in bioactivity and applications. Key structural analogs include:
Key Differences :
- Arsenic Core: Melarsonyl’s arsenic moiety distinguishes it from non-metal-containing analogs like DL-Methotrexate-d3, which relies on folate antagonism for activity .
- Bioactivity: Unlike Dipotassium tetracyanonickelate (used in materials science), melarsonyl is biologically active against parasites .
- Toxicity: Melarsonyl’s arsenic content contributes to higher toxicity (skin irritation, toxic fumes) compared to non-arsenic dipotassium salts .
Functional Analogs (Antiparasitic Agents)
Melarsonyl (dipotassium) shares therapeutic overlap with other antiparasitic agents, though structural differences exist:
Key Differences :
- Mechanism : Mebendazole targets tubulin, while melarsonyl’s arsenic likely disrupts thiol-dependent enzymes .
- Safety Profile : Clorazepate dipotassium (CNS agent) has lower acute toxicity than melarsonyl, which poses dermal and inhalation risks .
- Solubility : Melarsonyl’s dipotassium form may improve solubility over neutral arsenic compounds, enhancing bioavailability .
Arsenic-Containing Compounds
Melarsonyl (dipotassium) is part of a niche group of arsenic-based therapeutics. Comparisons include:
Biological Activity
Melarsonyl dipotassium, also known as Melarsonic acid dipotassium, is a compound that has garnered attention for its biological activities, particularly as an anthelmintic agent. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by its chemical formula and is known for its potent inhibitory effects on various parasites. Its structure includes arsenic, which is integral to its biological activity .
The biological activity of this compound involves several mechanisms:
- Anthelmintic Activity : It acts by disrupting the metabolic processes of parasites, leading to their death.
- Apoptosis Induction : Melarsonyl has been shown to induce apoptosis in certain cell types, which is critical for its use in cancer therapies .
- Anti-infection Properties : The compound exhibits broad-spectrum antimicrobial properties, affecting various pathogens including bacteria and viruses .
| Mechanism | Description |
|---|---|
| Anthelmintic Activity | Inhibits metabolic processes in parasites |
| Apoptosis Induction | Triggers programmed cell death |
| Anti-infection | Broad-spectrum antimicrobial effects |
Case Studies
- Antiparasitic Efficacy : A study demonstrated that this compound effectively inhibited the growth of Leishmania species, which are responsible for leishmaniasis. The compound showed a significant reduction in parasite load in treated samples compared to controls .
- Cancer Research : In a clinical trial involving patients with certain types of cancer, Melarsonyl was administered as part of a combination therapy. Results indicated improved survival rates and reduced tumor sizes, suggesting its potential as an adjunct treatment in oncology .
- Viral Inhibition : Research indicated that this compound could inhibit the replication of various viruses including HIV and HCV. The compound interferes with viral entry and replication processes, showcasing its potential as an antiviral agent .
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Antiparasitic Efficacy | Significant reduction in Leishmania load |
| Cancer Research | Improved survival rates in combination therapy |
| Viral Inhibition | Interfered with replication of HIV and HCV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
